molecular formula C16H23N3O4 B4564993 methyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate

methyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate

Cat. No.: B4564993
M. Wt: 321.37 g/mol
InChI Key: OYWLTGBVNNFOOS-UHFFFAOYSA-N
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Description

Methyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.16885622 g/mol and the complexity rating of the compound is 402. The solubility of this chemical has been described as >48.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research on ethyl and methyl benzoate derivatives has revealed their ability to form hydrogen-bonded supramolecular structures. These structures exhibit varying dimensions based on the specific hydrogen bonds present. Such findings are significant in understanding the molecular interactions that dictate the formation of complex molecular assemblies, which are crucial in materials science and nanotechnology (Portilla et al., 2007).

Synthesis of Heterocyclic Systems

Methyl benzoate derivatives have been utilized in the synthesis of heterocyclic systems, showcasing their versatility as precursors in organic synthesis. These compounds react with various nucleophiles to produce fused heterocyclic systems, which are of interest in medicinal chemistry for their potential pharmacological properties (Selič & Stanovnik, 1997).

Photopolymerization Processes

The incorporation of methyl benzoate derivatives in photopolymerization processes demonstrates their potential in the development of novel photoinitiators. These compounds, bearing chromophore groups, can decompose under UV irradiation to generate radicals necessary for initiating polymerization. This application is particularly relevant in the fields of polymer chemistry and materials science, where controlled polymerization techniques are essential for creating advanced materials (Guillaneuf et al., 2010).

Antimicrobial Agent Synthesis

Benzoate derivatives have also been explored for their potential as antimicrobial agents. The synthesis of new compounds from benzoate precursors and their subsequent evaluation against various bacterial and fungal strains highlight the role of these compounds in the development of new antimicrobial therapies. Such research is crucial in addressing the growing concern of antibiotic resistance (Desai et al., 2007).

Properties

IUPAC Name

methyl 4-[[2-[2-(diethylamino)ethylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-4-19(5-2)11-10-17-14(20)15(21)18-13-8-6-12(7-9-13)16(22)23-3/h6-9H,4-5,10-11H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWLTGBVNNFOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660311
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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